4-Phenyl-6-piperazin-1-ylpyrimidine
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Overview
Description
4-Phenyl-6-piperazin-1-ylpyrimidine is a useful research compound. Its molecular formula is C14H16N4 and its molecular weight is 240.31. The purity is usually 95%.
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Scientific Research Applications
Antiviral Applications
A study by Nagalakshmamma et al. (2020) demonstrates the use of urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine, which includes compounds related to 4-Phenyl-6-piperazin-1-ylpyrimidine, as tobacco mosaic virus (TMV) inhibitors. These compounds showed potential in curative, protective, and inhibitory activities against TMV (Nagalakshmamma et al., 2020).
Antimicrobial Activity
Yurttaş et al. (2016) synthesized derivatives of 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate and evaluated their antimicrobial activity. These compounds showed significant antimicrobial effects, highlighting their potential in combating various microorganism strains (Yurttaş et al., 2016).
Antileishmanial Agents
Research by Mayence et al. (2004) involved synthesizing a series of 1,4-diarylpiperazines, related to this compound, and evaluating them for antileishmanial activity. One compound in particular showed significant potency against leishmaniasis (Mayence et al., 2004).
Anticancer Applications
A study by Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates and evaluated them against human breast cancer cell lines. Several compounds exhibited notable anti-proliferative activities, suggesting potential in cancer treatment (Parveen et al., 2017).
Adenosine Receptor Affinity
Squarcialupi et al. (2017) synthesized derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine with modifications at the 5-position, including piperazin-1-yl moieties, to target human adenosine A1 and A2A receptors. These compounds showed varying affinities for these receptors, suggesting therapeutic potential (Squarcialupi et al., 2017).
Fluorescent Logic Gates
A study by Gauci and Magri (2022) involved synthesizing compounds with a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor, functioning as fluorescent logic gates. These compounds showed potential for use in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Solubility Improvement
Research by Xu et al. (2012) focused on improving the solubility of 6-mercaptopurine via cocrystals and salts, including those with piperazine. The study indicated significant enhancement in the solubility of 6-mercaptopurine, which is crucial for its bioavailability (Xu et al., 2012).
Tyrosine Kinase Inhibition
Zhang et al. (2005) synthesized labeled compounds of PD0205520, a potential inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), for cancer treatment. These compounds included analogues with piperazine, highlighting their role in EGFR-targeted therapies (Zhang et al., 2005).
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidines have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein kinase involved in cell cycle regulation
Mode of Action
If it indeed targets protein kinases like cdk2, it might inhibit these enzymes, thereby affecting cell cycle progression . This could lead to the suppression of cell proliferation, which is a common strategy in the development of anti-cancer drugs.
Biochemical Pathways
For instance, inhibition of CDK2 would affect the cell cycle, potentially leading to cell cycle arrest .
Result of Action
If it acts as a protein kinase inhibitor, it could lead to the suppression of cell proliferation, which could be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Properties
IUPAC Name |
4-phenyl-6-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-10-14(17-11-16-13)18-8-6-15-7-9-18/h1-5,10-11,15H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYYHYROWROJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.